molecular formula C8H5BrClFO B181081 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone CAS No. 157359-99-4

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Cat. No.: B181081
CAS No.: 157359-99-4
M. Wt: 251.48 g/mol
InChI Key: UQVVURJTXQEOES-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Scientific Research Applications

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone has several applications in scientific research:

Safety and Hazards

This compound is classified as dangerous, with a GHS05 pictogram . It can cause severe skin burns and eye damage (Hazard Statement H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of ingestion: rinsing mouth and not inducing vomiting (P301+P310+P330+P331) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone typically involves the bromination of 1-(2-chloro-6-fluorophenyl)ethanone. This reaction can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture for a specific period to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts.

    Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.

    Reduction: Formation of 1-(2-chloro-6-fluorophenyl)ethanol.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,6-difluorophenyl)ethanone
  • 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone
  • 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Uniqueness

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar halogenated ketones .

Properties

IUPAC Name

2-bromo-1-(2-chloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVVURJTXQEOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382495
Record name 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157359-99-4
Record name 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluorophenacyl bromide
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